4-ChlorothiobenzaMide--d4

LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

4-Chlorothiobenzamide-d4 is a deuterated internal standard that ensures precise quantitation of 4-chlorothiobenzamide in bioanalytical workflows. Its near-identical physicochemical properties correct for matrix effects, ion suppression, and extraction variability, meeting regulatory expectations for GLP and clinical studies.

Molecular Formula C7H6ClNS
Molecular Weight 175.666
CAS No. 1219802-58-0
Cat. No. B581052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ChlorothiobenzaMide--d4
CAS1219802-58-0
Synonyms4-ChlorothiobenzaMide--d4
Molecular FormulaC7H6ClNS
Molecular Weight175.666
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)N)Cl
InChIInChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D
InChIKeyOKPUICCJRDBRJT-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorothiobenzamide-d4 (CAS 1219802-58-0) Procurement and Research Application Overview


4-Chlorothiobenzamide-d4 (CAS 1219802-58-0) is a stable isotope-labeled analog of 4-chlorothiobenzamide, in which four hydrogen atoms on the aromatic ring are replaced with deuterium [1]. It is classified as a deuterated thiobenzamide derivative, with a molecular formula of C₇H₂D₄ClNS and a molecular weight of 175.67 g/mol . This compound is primarily utilized as an internal standard in quantitative bioanalytical workflows, including LC-MS/MS and NMR, and as a tracer in metabolic and pharmacokinetic studies . Its value lies in its near-identical physicochemical behavior to the non-labeled analyte while providing a distinct mass shift for accurate quantitation .

Why Non-Deuterated 4-Chlorothiobenzamide Cannot Substitute for 4-Chlorothiobenzamide-d4 in Quantitative Bioanalysis


Substituting 4-chlorothiobenzamide-d4 with its non-deuterated analog (CAS 2521-24-6) or other structurally similar compounds in quantitative LC-MS/MS workflows leads to systematic error and poor data reliability. Non-labeled compounds cannot correct for matrix effects—ion suppression or enhancement caused by co-eluting biological constituents—which can vary significantly between samples and distort analyte response by over 50% [1][2]. Stable isotope-labeled internal standards, such as 4-chlorothiobenzamide-d4, co-elute with the analyte and experience identical extraction recovery, ionization efficiency, and matrix effects, thereby normalizing these variables and enabling accurate quantitation [3][4]. The use of a non-deuterated or structurally dissimilar internal standard fundamentally fails to meet regulatory expectations for bioanalytical method validation [5].

Quantitative Differentiation of 4-Chlorothiobenzamide-d4 from Analogs and Unlabeled Counterparts


Isotopic Purity and Mass Shift for Unambiguous LC-MS/MS Detection

4-Chlorothiobenzamide-d4 is supplied with a deuterium incorporation of 98 atom % D, as specified by the manufacturer [1]. This high isotopic enrichment ensures a consistent +4 Da mass shift relative to the unlabeled 4-chlorothiobenzamide (C₇H₆ClNS, MW 171.65), enabling baseline separation in the mass analyzer and minimizing isotopic cross-talk that can compromise quantitative accuracy .

LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

Chemical Purity Suitable for High-Sensitivity Quantitative Assays

The compound is specified to have a minimum chemical purity of 98% (HPLC or equivalent) [1]. This level of purity reduces the risk of interfering peaks or elevated baseline noise in chromatographic separations, which is critical for achieving low limits of quantitation (LLOQ) in bioanalytical assays.

Analytical Chemistry Method Validation Internal Standard

Negligible Deuterium Isotope Effect on Chromatographic Retention

Deuterated internal standards generally exhibit a small but measurable shift in reversed-phase chromatographic retention time relative to their non-deuterated analogs. However, for 4-chlorothiobenzamide-d4, the substitution of aromatic hydrogens with deuterium results in a retention time shift typically less than 0.1 minutes under standard gradient conditions, which is considered negligible and does not compromise co-elution or matrix effect correction [1].

LC-MS Chromatography Stable Isotope

Regulatory Acceptance and Industry Precedent for Deuterated Internal Standards

The use of a stable isotope-labeled internal standard such as 4-chlorothiobenzamide-d4 is the established gold standard in quantitative bioanalysis and is strongly recommended, though not explicitly mandated, by regulatory agencies including the FDA and EMA for LC-MS/MS assays [1][2]. Methods employing a non-deuterated or structural analog internal standard face increased scrutiny during method validation and may be rejected if matrix effects are not adequately controlled [3].

Bioanalysis Regulatory Compliance Method Validation

Recommended Applications for 4-Chlorothiobenzamide-d4 Based on Quantitative Differentiation


LC-MS/MS Quantitation of 4-Chlorothiobenzamide in Biological Matrices

4-Chlorothiobenzamide-d4 serves as the optimal internal standard for quantifying 4-chlorothiobenzamide in plasma, serum, urine, or tissue homogenates. Its high isotopic purity and near-identical physicochemical properties ensure accurate correction for matrix effects and extraction variability, enabling reliable measurement of pharmacokinetic parameters [1].

Metabolic Stability and In Vitro ADME Studies

The compound can be employed as a tracer to investigate the metabolic fate of 4-chlorothiobenzamide in microsomal or hepatocyte incubations. The deuterium label allows for differentiation between the parent drug and its metabolites via LC-MS, facilitating the determination of intrinsic clearance and metabolite identification [1][2].

Method Development and Validation for Regulatory Submission

Given the regulatory preference for stable isotope-labeled internal standards, 4-chlorothiobenzamide-d4 is a critical reagent for developing robust, validated LC-MS/MS methods intended for GLP or clinical studies. Its use demonstrably improves method precision and accuracy, key metrics evaluated during validation [3].

Quantitative NMR (qNMR) for Purity Assignment of Reference Standards

As a deuterated compound, 4-chlorothiobenzamide-d4 can be used as an internal standard in quantitative NMR experiments to assign absolute purity to non-deuterated 4-chlorothiobenzamide reference materials, provided its own purity is well-characterized .

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